(2E)-3-(2-Ethoxy-5-nitrophenyl)acrylic acid
Description
(2E)-3-(2-Ethoxy-5-nitrophenyl)acrylic acid (CAS: 104274-21-7) is a substituted cinnamic acid derivative characterized by a nitro (-NO₂) group at the 5-position and an ethoxy (-OCH₂CH₃) substituent at the 2-position of the phenyl ring. The (2E)-configuration denotes the trans arrangement of the acrylic acid moiety relative to the substituents on the aromatic ring.
Properties
IUPAC Name |
(E)-3-(2-ethoxy-5-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-2-17-10-5-4-9(12(15)16)7-8(10)3-6-11(13)14/h3-7H,2H2,1H3,(H,13,14)/b6-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXNLKBDMNEXIT-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Ethoxy-5-nitrophenyl)acrylic acid typically involves the following steps:
Aldol Condensation: The nitro-substituted ethoxybenzene undergoes aldol condensation with an appropriate aldehyde under basic conditions to form the acrylic acid derivative.
Industrial Production Methods
Industrial production of (2E)-3-(2-Ethoxy-5-nitrophenyl)acrylic acid may involve large-scale nitration and aldol condensation processes, utilizing continuous flow reactors to ensure efficient mixing and heat management. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-Ethoxy-5-nitrophenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ethoxy group can be cleaved under acidic conditions to yield the corresponding phenol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Reduction: Concentrated hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Major Products
Amino Derivative: Formed by the reduction of the nitro group.
Phenol Derivative: Formed by the cleavage of the ethoxy group.
Substituted Derivatives: Formed by nucleophilic aromatic substitution reactions.
Scientific Research Applications
(2E)-3-(2-Ethoxy-5-nitrophenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Ethoxy-5-nitrophenyl)acrylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in biological processes, leading to modulation of their activity.
Pathways: The presence of the nitro and ethoxy groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares the target compound with structurally related acrylic acid derivatives:
| Compound Name | CAS Number | Substituents on Phenyl Ring | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (2E)-3-(2-Ethoxy-5-nitrophenyl)acrylic acid | 104274-21-7 | 2-Ethoxy, 5-Nitro | 237.21 | Electron-withdrawing nitro group |
| (2E)-3-(2-Methoxy-5-methylphenyl)acrylic acid | 103986-76-1 | 2-Methoxy, 5-Methyl | - | Electron-donating methoxy group |
| (2E)-3-(3-Ethoxy-4-methoxyphenyl)acrylic acid | 161179-30-2 | 3-Ethoxy, 4-Methoxy | - | Mixed substituent effects |
| (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid | 937599-16-1 | 2-Chloro, 4-Ethoxy, 5-Methoxy | 256.68 | Halogen and alkoxy substituents |
Key Observations :
- Electronic Effects : The nitro group in the target compound strongly withdraws electrons, enhancing the acidity of the carboxylic group compared to methoxy or methyl substituents .
- Steric Effects : Bulkier substituents (e.g., ethoxy vs. methoxy) may influence solubility and intermolecular interactions. The chloro substituent in CAS 937599-16-1 introduces additional steric and electronic complexity .
- Molecular Weight : The target compound (237.21 g/mol) is lighter than the chloro-substituted analog (256.68 g/mol), reflecting differences in substituent mass .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
